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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of

nitrosoethane (C₂H₅NO). Drawing from a combination of computational and experimental

studies on nitrosoethane and related C-nitroso compounds, this document details its enthalpy

of formation, bond dissociation energies, and primary decomposition pathways. Methodologies

for key experimental and computational techniques are also described to provide a thorough

understanding of the data presented.

Thermochemical Properties of Nitrosoethane
The gas-phase thermochemistry of nitrosoethane is crucial for understanding its stability,

reactivity, and potential reaction mechanisms in various environments. While direct

experimental determination of its gas-phase enthalpy of formation is not readily available in the

literature, high-level computational studies provide reliable data.

Enthalpy of Formation
Nitrosoethane exists in the gas phase as a mixture of two conformers: a planar cis form and a

staggered gauche form. Microwave spectroscopy has shown the cis conformer to be more

stable by 2.1 ± 0.4 kJ mol⁻¹.[1] The calculated gas-phase enthalpies of formation for the most

stable cis conformer from various high-level quantum chemical methods are summarized in

Table 1. These computational methods, such as W1-F12, G4, and WMS, are known for their

high accuracy in predicting thermochemical properties.[2][3] For context, the enthalpies of
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formation for other C₂H₅NO isomers are also provided, highlighting the relative stability of

nitrosoethane.

Table 1: Calculated Gas-Phase Enthalpies of Formation of C₂H₅NO Isomers at 298.15 K

Isomer
Computational
Method

ΔfH°(g) (kJ/mol) Reference

Nitrosoethane (cis) W1-F12 -46.9 [2]

Nitrosoethane (cis) G4 -47.3 [2]

Nitrosoethane (cis) WMS -48.5 [2]

Acetamide W3X-L -237.1 [4]

N-Methylformamide - -184.1 [2]

Acetaldoxime (E) G3MP2B3 -22.1 [4]

Ethyl isocyanate - -100.4 [2]

Note: The values for nitrosoethane are for the more stable cis conformer.

Bond Dissociation Energies
The primary decomposition pathways of simple nitrosoalkanes in the gas phase are governed

by the cleavage of the C-N and N=O bonds. Direct experimental values for nitrosoethane are

not available, but a combination of data from related compounds and computational studies

provides insight into these key energetic parameters.

The C–N bond in nitrosoalkanes is known to be relatively weak, with bond dissociation

energies (BDEs) typically in the range of 130–170 kJ/mol (30–40 kcal/mol).[5] This low BDE is

a consequence of the stability of the resulting ethyl and nitric oxide radicals. The N=O bond is

significantly stronger. Table 2 presents typical and calculated bond dissociation energies

relevant to nitrosoethane.

Table 2: Bond Dissociation Energies (BDE) for Nitrosoethane and Related Compounds
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Bond Molecule BDE (kJ/mol) Method/Type Reference

C₂H₅–NO Nitrosoethane ~130-170
Typical for

Nitrosoalkanes
[5]

CH₃–NO Nitrosomethane 174.9 Experimental [6]

C–N Nitrosyl Cyanide 120.5 ± 11.5 Experimental [7]

N=O Nitric Oxide 630.6 Experimental [8]

N=O Nitrosomethane ~530 Theoretical [6]

Experimental and Computational Methodologies
The thermochemical data presented in this guide are derived from a variety of experimental

and computational techniques. The principles of the most relevant methods are outlined below.

Experimental Protocols
Microwave Spectroscopy: This technique is used to determine the precise rotational

constants of gas-phase molecules. For nitrosoethane, microwave spectroscopy has been

employed to identify and characterize its cis and gauche rotational isomers.[1][9] By

measuring the temperature dependence of the relative intensities of the rotational transitions

for each conformer, the energy difference between them can be determined. The

experimental setup typically involves introducing a gaseous sample into a waveguide or

resonant cavity within a high-vacuum chamber. A microwave source is swept over a range of

frequencies, and the absorption of radiation by the sample is detected. The Stark effect, the

splitting of rotational lines in the presence of an external electric field, is used to determine

the molecule's dipole moment.[1][10]

Photoionization Mass Spectrometry (PIMS): PIMS is a powerful tool for identifying reaction

intermediates and determining their ionization energies. In a typical PIMS experiment, a gas-

phase sample is ionized by a beam of photons with a tunable energy, often from a

synchrotron light source. The resulting ions are then detected by a mass spectrometer. By

scanning the photon energy and monitoring the ion signal for a specific mass-to-charge ratio,

a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to
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the adiabatic ionization energy of the species. When applied to the products of a chemical

reaction, such as pyrolysis, PIMS can help elucidate reaction mechanisms.[11]

Flash Photolysis: This pump-probe technique is used to study the kinetics of short-lived

chemical species. A short, intense pulse of light (the "pump") is used to initiate a

photochemical reaction, such as the photodissociation of nitrosoethane.[12] A second,

weaker light source (the "probe") is used to monitor the concentration of reactants,

intermediates, or products as a function of time after the initial flash, typically by absorption

or fluorescence spectroscopy. This allows for the determination of reaction rate constants.

Computational Protocols
High-Level Composite Methods (G3, G4, W1, etc.): These methods are designed to achieve

high accuracy in thermochemical calculations by combining the results of several different

levels of theory and basis sets.[2][13][14][15] For example, the G4 (Gaussian-4) theory

involves a series of calculations to approximate a high-level energy, including geometry

optimization at the B3LYP/6-31G(2df,p) level, followed by single-point energy calculations

with larger basis sets and higher levels of electron correlation (e.g., CCSD(T)). Empirical

corrections are then added to account for remaining deficiencies. These methods are widely

used to calculate accurate enthalpies of formation for molecules where experimental data is

unavailable or uncertain.

Density Functional Theory (DFT): DFT methods are computationally less expensive than

high-level composite methods and are often used for larger molecules.[16][17] Functionals

such as B3LYP are commonly used for geometry optimizations and frequency calculations,

which are then often used as a starting point for more accurate single-point energy

calculations in composite methods. While generally less accurate for absolute

thermochemistry than composite methods, DFT can provide valuable insights into reaction

mechanisms and relative energies.

Conformational Isomerism and Decomposition
Pathways
The gas-phase chemistry of nitrosoethane is characterized by the equilibrium between its

conformers and its propensity for unimolecular decomposition upon thermal or photochemical

activation.
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Rotational Isomerism
As determined by microwave spectroscopy, gaseous nitrosoethane exists as an equilibrium

mixture of cis and gauche conformers. The cis form, with a planar heavy-atom skeleton, is the

more stable of the two.[1]

cis-Nitrosoethane
(Planar C-C-N=O)

gauche-Nitrosoethane
(Staggered C-C-N=O)

 ΔE = 2.1 ± 0.4 kJ/mol
Equilibrium

Click to download full resolution via product page

Figure 1: Conformational equilibrium of nitrosoethane in the gas phase.[1]

Primary Decomposition Pathway
Consistent with the low C-N bond dissociation energy for nitrosoalkanes, the primary thermal

and photochemical decomposition pathway for nitrosoethane is the homolytic cleavage of the

C-N bond.[5] This reaction produces an ethyl radical (C₂H₅•) and a nitric oxide radical (•NO).

This is analogous to the well-studied decomposition of nitromethane, which primarily proceeds

via C-N bond fission to yield a methyl radical and nitrogen dioxide.[18][19][20]

C₂H₅NO
(Nitrosoethane)

[C₂H₅---NO]‡

Δ (Heat) or hν (Light)

C₂H₅• + •NO
(Ethyl Radical + Nitric Oxide)

C-N Bond Homolysis

Click to download full resolution via product page

Figure 2: Primary unimolecular decomposition of nitrosoethane.[5][18]
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Conclusion
The gas-phase thermochemistry of nitrosoethane is characterized by a calculated enthalpy of

formation of approximately -47 kJ/mol for its most stable cis conformer. Its reactivity is

dominated by a relatively weak C-N bond, with a bond dissociation energy in the range of 130-

170 kJ/mol, leading to the formation of ethyl and nitric oxide radicals upon thermal or

photochemical activation. While direct experimental thermochemical data for gas-phase

nitrosoethane are sparse, a consistent picture emerges from high-level computational studies

and experimental data on analogous C-nitroso compounds. This guide provides a foundational

dataset and methodological context for researchers working with nitrosoethane and related

compounds in fields ranging from atmospheric chemistry to drug metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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